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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818

This technical guide provides an in-depth analysis of the initial clinical trial results for
Vicriviroc, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information
is intended for researchers, scientists, and drug development professionals, offering a detailed
examination of the drug's efficacy, safety profile, and the methodologies employed in key
clinical studies.

Introduction

Vicriviroc (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-
C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into
host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices
of the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral
envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry.
[1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for
treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase | and Il clinical
trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of
Vicriviroc.

Mechanism of Action: CCR5 Antagonism

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The
binding of Vicriviroc to CCR5 does not compete with the natural chemokine ligands but
instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.
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[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-
1 entry and the inhibitory action of Vicriviroc are depicted below.
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Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

Initial Phase Il Clinical Trial Results

Two key Phase Il clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for
the efficacy and safety of Vicriviroc in treatment-experienced individuals with R5-tropic HIV-1.

Data Presentation

The following tables summarize the quantitative data from these pivotal studies.

Table 1: Efficacy Outcomes in Phase Il Vicriviroc Trials
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Mean
Mean Mean
. Change Mean
Baseline . . Change
in HIV-1 Baseline .
HIV-1 in CD4+
. Treatmen RNA at CD4+
Trial N RNA Count at
t Arm Week 48 Count
(log10 Week 48
. (log10 (cellsimm
copies/m ) (cellsimm
copiesim  3)
L) %)
L)
Vicriviroc
ACTG
10 mg + 30 4.8 -1.92 245 +130
5211
OBT
Vicriviroc
15mg + 30 4.8 -1.44 224 +96
OBT
Placebo +
28 4.8 -0.3 240 +33
OBT
Vicriviroc
VICTOR-
E1 20 mg + 40 4.6 -1.75 257 +136
OBT
Vicriviroc
30 mg + 39 4.6 -1.77 257 +102
OBT
Placebo +
35 4.6 -0.79 257 +63
OBT

OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1]
Data for VICTOR-EL1 is at 48 weeks.[5][6]

Table 2: Virologic Response Rates in Phase Il Vicriviroc Trials

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://en.wikipedia.org/wiki/Vicriviroc
https://natap.org/2010/HIV/012610_03.htm
https://pubmed.ncbi.nlm.nih.gov/20064072/
https://www.benchchem.com/product/b613818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

% with HIV-1 % with HIV-1
. RNA <400 RNA <50
Trial Treatment Arm N . .
copies/mL at copies/mL at
Week 48 Week 48
Vicriviroc 10 mg
ACTG 5211 30 57% 37%
+ OBT
Vicriviroc 15 mg
30 43% 27%
+ OBT
Placebo + OBT 28 14% 11%
Vicriviroc 20 mg
VICTOR-E1 40 Not Reported 56%

+ OBT

Vicriviroc 30 mg
+ OBT

39

Not Reported

62%

Placebo + OBT

35

Not Reported

40%

Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-EL1 is at 48 weeks.[5]

[6]

Table 3: Safety and Tolerability in the VICTOR-EL1 Trial

Adverse Event

Vicriviroc 20 mg

Vicriviroc 30 mg

Placebo (n=35)

Category (n=40) (n=39)
Any Treatment-
98% 95% 94%
Emergent AE
Considered unlikely Considered unlikely Considered unlikely
Severe AEs

related to study drug

related to study drug

related to study drug

Most Common AE Diarrhea Diarrhea Diarrhea
Discontinuation due to -
0 Not specified
AEs
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AE: Adverse Event. Data from the VICTOR-EL1 trial.[5]
Experimental Protocols

The methodologies for the key Phase Il trials are detailed below.
ACTG 5211 Study Protocol

o Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase Il study.[7]

[8]

o Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a
ritonavir-containing regimen, HIV-1 RNA =5000 copies/mL, and exclusively CCR5-tropic
virus.[7]

¢ Randomization and Treatment:

o Subjects were randomized to receive Vicriviroc (5 mg, 10 mg, or 15 mg once daily) or a
matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]

o After 14 days, all subjects started an optimized background antiretroviral regimen
containing ritonavir, selected based on treatment history and resistance testing (genotypic
and phenotypic).[7][8]

e Endpoints:
o Primary: Change in plasma HIV-1 RNA from baseline to day 14.[8]

o Secondary: Change in HIV-1 RNA and CD4+ cell count through 48 weeks, and the
incidence of adverse events.[7]

« Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche
Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow
cytometry.

o Co-receptor Tropism Assay: The original Trofile assay was used to determine viral co-
receptor usage at screening and throughout the study.[9]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://natap.org/2010/HIV/012610_03.htm
https://academic.oup.com/jid/article/196/2/304/874378
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917795/
https://academic.oup.com/jid/article/196/2/304/874378
https://www.benchchem.com/product/b613818?utm_src=pdf-body
https://academic.oup.com/jid/article/196/2/304/874378
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917795/
https://academic.oup.com/jid/article/196/2/304/874378
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2917795/
https://academic.oup.com/jid/article/196/2/304/874378
https://www.pubcompare.ai/protocol/CviY1YwB4C3bMWOey-as/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

VICTOR-E1 Study Protocol
e Study Design: A double-blind, dose-ranging, placebo-controlled Phase Il trial.[5][6]

o Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of
triple antiretroviral regimens.[6]

o Randomization and Treatment: Subjects were randomized to receive Vicriviroc (20 mg or 30
mg once daily) or placebo, in addition to a re-optimized background therapy that included a
ritonavir-boosted protease inhibitor.[5][6]

e Endpoints:
o Primary: Mean change in baseline log10 HIV RNA level at 48 weeks.[5][6]

o Secondary: Change in CD4+ cell count, and safety and tolerability.[6]

Visualizations of Experimental Workflow

The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.
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Caption: Workflow of the ACTG 5211 Clinical Trial.
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Discussion and Conclusion

The initial Phase Il clinical trials of Vicriviroc demonstrated potent virologic and immunologic
activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211
study, the 10 mg and 15 mg doses of Vicriviroc, when added to an optimized background
regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell
counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-EL1 trial showed
that Vicriviroc at doses of 20 mg and 30 mg provided sustained viral suppression and
immunologic improvement over 48 weeks.[5][6]

The safety profile of Vicriviroc in these early trials was generally favorable.[5] Most adverse
events were mild to moderate in severity, with diarrhea being the most commonly reported.[5]
Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]

However, a Phase Il trial in treatment-naive patients was discontinued due to a higher rate of
virologic relapse in the Vicriviroc arms compared to the control arm, which was potentially
attributed to the dosage being too low.[1][10] Later Phase Il trials in treatment-experienced
patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when
Vicriviroc was added to an optimized background therapy that included at least two fully active
drugs.[11] Despite these later findings, the initial clinical trial results for Vicriviroc were
instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and
paved the way for the development of other CCRS5 antagonists. Further research is needed to
fully delineate the role of this class of drugs in HIV treatment.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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